Scientific Field: Organic Chemistry.
Application Summary: Indole derivatives are significant in natural products and drugs.
Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community.
Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties.
Scientific Field: Biochemistry.
Methods of Application: The compound was treated with CH3ONa–CH3OH system in the presence of cuprous Bromide (CuBr) at 80 °C for 2 h to afford compound 3 in 89% yield.
Results or Outcomes: An 80% overall yield was demonstrated on a multi-gram scale.
Application Summary: An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported.
Methods of Application: The compounds were characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry.
Results or Outcomes: The compounds were found to have antioxidant, antitumor, anti-infective agents, cytokine inducers, and immuno-modulators properties.
Scientific Field: Pharmacology.
Methods of Application: Researchers synthesize a variety of indole derivatives for screening different pharmacological activities.
Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities.
Scientific Field: Medicinal Chemistry.
Application Summary: 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is used as a reactant in the preparation of phenanthridine-based Bcl-XL inhibitors.
Methods of Application: The specific methods of application would depend on the exact synthesis procedure for the phenanthridine-based Bcl-XL inhibitor.
Results or Outcomes: The outcomes of this application would be the successful synthesis of phenanthridine-based Bcl-XL inhibitors, which could potentially be used in cancer treatment.
Scientific Field: Pharmaceutical Chemistry.
Methods of Application: The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.
Results or Outcomes: The preparation was run successfully on approximately 70kg/batch with the total yield of 24%.
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole is a chemical compound characterized by its unique structural features, including a bromine atom at position 5 of the benzene ring, two methyl groups at positions 2 of the dioxole ring, and a nitro group at position 6. Its molecular formula is C₉H₉BrN₁O₂, and it has a molecular weight of approximately 229.07 g/mol. This compound belongs to the class of benzodioxoles, which are known for their diverse chemical properties and biological activities .
Research indicates that compounds similar to 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole exhibit significant biological activities, including:
Several methods can be employed to synthesize 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole:
These methods often require careful control of reaction conditions to achieve high yields and purity.
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole has potential applications in various fields:
Several compounds share structural similarities with 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole. Here are some notable examples:
Compound Name | Structure Features |
---|---|
5-Bromo-6-nitro-1,3-benzodioxole | Lacks methyl groups at position 2 |
2,2-Dimethyl-5-nitro-benzo[1,3]dioxole | Different positioning of nitro group |
5-Chloro-2,2-dimethyl-6-nitro-1,3-benzodioxole | Chlorine instead of bromine |
The uniqueness of 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole lies in its specific combination of substituents (bromine and nitro groups) along with its dimethyl substitution pattern. This combination may confer distinct chemical reactivity and biological properties compared to its analogs.